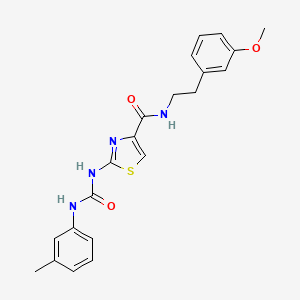
7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one is a synthetic compound belonging to the class of benzofuran derivatives. It has a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol . This compound is known for its unique chemical structure, which includes a tert-butyl group attached to the benzofuran ring, making it a subject of interest in various scientific research fields.
Applications De Recherche Scientifique
7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Mécanisme D'action
Target of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .
Mode of Action
It’s known that certain benzofurans can interact with various types of cancer cells, leading to inhibition of cell growth .
Biochemical Pathways
It’s known that certain benzofurans can inhibit the growth of various types of cancer cells , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Certain benzofurans have been shown to inhibit the growth of various types of cancer cells , suggesting that they may induce cell cycle arrest or apoptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with tert-butyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one include other benzofuran derivatives such as:
- 7-Bromo-2,3-dihydro-1-benzofuran-3-one
- 5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one
Uniqueness
What sets this compound apart from its similar compounds is the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This unique structural feature makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
7-tert-butyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2,3)9-6-4-5-8-10(13)7-14-11(8)9/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPYMMGKQVMBIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1OCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Ethoxy-3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358137.png)
![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2358139.png)





![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2358150.png)




![6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2358159.png)
